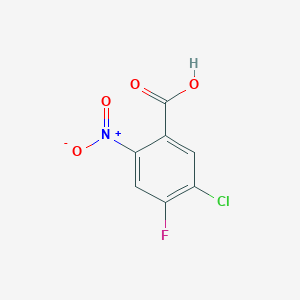
2-(5-fluoro-7-methyl-1H-indol-3-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Fluoro-7-methyl-1H-indol-3-yl)quinoline (FMQ) is a novel indolequinoline derivative synthesized from 5-fluoro-7-methyl-1H-indole. FMQ has been studied extensively for its potential applications in the field of medicinal chemistry. It has been used in various scientific research applications, including drug design, drug delivery, and drug metabolism. In addition, FMQ has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
2-(5-fluoro-7-methyl-1H-indol-3-yl)quinoline has been used in a variety of scientific research applications, including drug design, drug delivery, and drug metabolism. In drug design, this compound has been used to synthesize novel compounds that are more potent and selective than existing drugs. In drug delivery, this compound has been used to improve the solubility and bioavailability of drugs. In drug metabolism, this compound has been used to study the metabolism of drugs and their interactions with enzymes.
Wirkmechanismus
The mechanism of action of 2-(5-fluoro-7-methyl-1H-indol-3-yl)quinoline is not yet fully understood. However, it is believed that this compound binds to and activates certain receptors in the body, which then leads to the desired physiological effects. In addition, this compound is thought to inhibit the activity of certain enzymes, which can lead to the desired biochemical effects.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. In terms of biochemical effects, this compound has been shown to inhibit the activity of certain enzymes, which can lead to the desired therapeutic effects. In terms of physiological effects, this compound has been shown to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-(5-fluoro-7-methyl-1H-indol-3-yl)quinoline in laboratory experiments has several advantages. First, this compound is relatively easy to synthesize and can be synthesized using a variety of methods. Second, this compound is relatively stable and can be stored for long periods of time. Finally, this compound is relatively safe and has few reported side effects. However, this compound also has some limitations. First, this compound is not very soluble in water, which can make it difficult to use in certain experiments. Second, this compound is not very selective, which can make it difficult to study certain biochemical or physiological effects.
Zukünftige Richtungen
There are several potential future directions for the use of 2-(5-fluoro-7-methyl-1H-indol-3-yl)quinoline in scientific research. First, this compound could be used to study the metabolism of drugs and their interactions with enzymes. Second, this compound could be used to develop more potent and selective drugs. Third, this compound could be used to improve the solubility and bioavailability of drugs. Fourth, this compound could be used to study the mechanism of action of drugs and their effects on the body. Finally, this compound could be used to develop novel compounds with anti-inflammatory and anti-cancer properties.
Synthesemethoden
2-(5-fluoro-7-methyl-1H-indol-3-yl)quinoline can be synthesized using a variety of methods, including the Claisen-Schmidt condensation, the Grignard reaction, and the Fischer indole synthesis. In the Claisen-Schmidt condensation, 5-fluoro-7-methyl-1H-indole is reacted with aldehyde and an acid catalyst to form a cyclic intermediate, which is then reacted with a base to form the desired product. In the Grignard reaction, 5-fluoro-7-methyl-1H-indole is reacted with a Grignard reagent to form an intermediate, which is then reacted with a base to form the desired product. Finally, in the Fischer indole synthesis, 5-fluoro-7-methyl-1H-indole is reacted with an acid catalyst and a base to form the desired product.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(5-fluoro-7-methyl-1H-indol-3-yl)quinoline involves the condensation of 5-fluoro-7-methyl-1H-indole-3-carbaldehyde with 2-aminobenzophenone followed by cyclization to form the quinoline ring.", "Starting Materials": [ "5-fluoro-7-methyl-1H-indole-3-carbaldehyde", "2-aminobenzophenone", "Acetic acid", "Sodium acetate", "Ethanol", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 5-fluoro-7-methyl-1H-indole-3-carbaldehyde (1.0 g, 5.2 mmol) and 2-aminobenzophenone (1.2 g, 5.2 mmol) in acetic acid (20 mL) and add sodium acetate (1.5 g, 18.4 mmol).", "Step 2: Heat the reaction mixture at 80°C for 4 hours with stirring.", "Step 3: Cool the reaction mixture to room temperature and pour it into water (50 mL).", "Step 4: Extract the product with ethyl acetate (3 x 50 mL).", "Step 5: Combine the organic layers and wash with water (50 mL).", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain a crude product.", "Step 7: Dissolve the crude product in ethanol (10 mL) and add hydrochloric acid (1 M, 10 mL) dropwise with stirring.", "Step 8: Heat the reaction mixture at reflux for 2 hours.", "Step 9: Cool the reaction mixture to room temperature and neutralize with sodium hydroxide (1 M).", "Step 10: Extract the product with ethyl acetate (3 x 50 mL).", "Step 11: Combine the organic layers and wash with water (50 mL).", "Step 12: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the final product as a yellow solid." ] } | |
CAS-Nummer |
1817719-97-3 |
Molekularformel |
C18H13FN2 |
Molekulargewicht |
276.3 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



